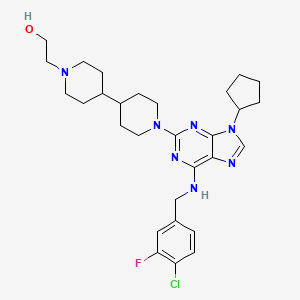
Anticancer agent 199
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 199, also known as Compound G-4, is a derivative of the cyclin-dependent kinase inhibitor Rocovitine. It is primarily known for its ability to induce apoptosis and ferroptosis in triple-negative breast cancer cells. This compound inhibits the epidermal growth factor receptor, protein kinase B, and mitogen-activated protein kinase pathways, leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 199 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound likely involves continuous flow synthesis, a method that offers better heat and mass transfer, improved process control, and safety. This method is advantageous for producing large quantities of pharmaceutical compounds efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its functional groups and potentially enhance its anticancer properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs.
科学研究应用
Anticancer agent 199 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of various chemical modifications on anticancer activity.
Biology: Investigated for its role in inducing cell death pathways, such as apoptosis and ferroptosis, in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating triple-negative breast cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
作用机制
Anticancer agent 199 exerts its effects by inhibiting key signaling pathways involved in cell survival and proliferation. It targets the epidermal growth factor receptor, protein kinase B, and mitogen-activated protein kinase pathways, leading to the induction of apoptosis. Additionally, it down-regulates lipocalin 2, promoting ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation .
相似化合物的比较
Rocovitine: The parent compound of Anticancer agent 199, known for its cyclin-dependent kinase inhibitory activity.
Quinoxaline Derivatives: These compounds also exhibit anticancer properties and are structurally similar to this compound.
Benzimidazole Derivatives: Known for their potent anticancer activity through various mechanisms.
Uniqueness: this compound is unique due to its dual mechanism of inducing both apoptosis and ferroptosis. This dual action makes it particularly effective against triple-negative breast cancer cells, which are often resistant to conventional therapies .
属性
分子式 |
C29H39ClFN7O |
|---|---|
分子量 |
556.1 g/mol |
IUPAC 名称 |
2-[4-[1-[6-[(4-chloro-3-fluorophenyl)methylamino]-9-cyclopentylpurin-2-yl]piperidin-4-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C29H39ClFN7O/c30-24-6-5-20(17-25(24)31)18-32-27-26-28(38(19-33-26)23-3-1-2-4-23)35-29(34-27)37-13-9-22(10-14-37)21-7-11-36(12-8-21)15-16-39/h5-6,17,19,21-23,39H,1-4,7-16,18H2,(H,32,34,35) |
InChI 键 |
CYUDBMRFRZUOTH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide](/img/structure/B12380941.png)
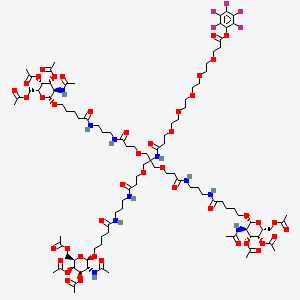
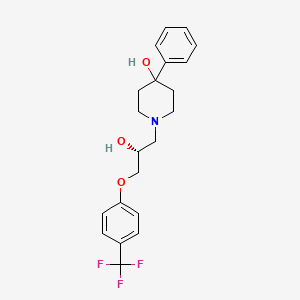
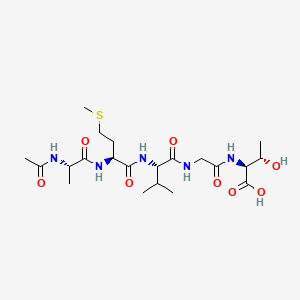
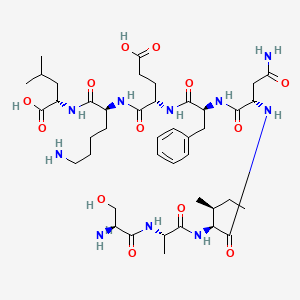
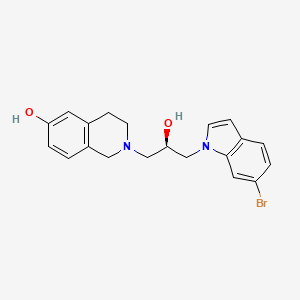

![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
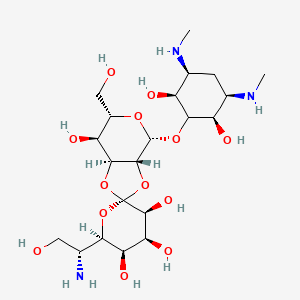
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
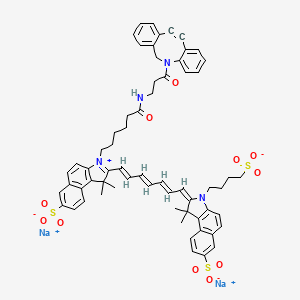
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
